molecular formula C8H11NO2 B13616396 6-Azaspiro[3.5]nonane-2,5-dione

6-Azaspiro[3.5]nonane-2,5-dione

Cat. No.: B13616396
M. Wt: 153.18 g/mol
InChI Key: RKMGTEGTOHPLCT-UHFFFAOYSA-N
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Description

6-Azaspiro[3.5]nonane-2,5-dione is a spirocyclic diketone compound of high interest in advanced organic synthesis and medicinal chemistry research . This structure features a central spiro carbon atom connecting a piperidine ring and a cyclobutane ring system, presenting a unique three-dimensional scaffold. Spirocyclic structures like this one are prized in drug discovery for their ability to improve physicochemical properties and metabolic stability compared to flat aromatic systems . While specific biological data for this exact molecule may be limited, its core azaspiro[3.5]nonane skeleton is recognized as a valuable intermediate. Research indicates that closely related 1-azaspiro[3.5]nonane derivatives serve as key synthetic precursors in the complex synthesis of biologically active molecules, such as the neurotoxin tetrodotoxin (TTX) . Furthermore, spirocyclic oxetane-fused analogues, such as 2-oxa-7-azaspiro[3.5]nonane, are successfully employed in constructing ring-fused benzimidazoles, which are scaffolds relevant in medicinal chemistry programs . As such, this compound is a versatile building block for developing new pharmaceuticals, chemical probes, and for exploring structure-activity relationships in heterocyclic chemistry. Researchers can utilize its two carbonyl groups for further chemical modifications, enabling the expansion of chemical space in compound library synthesis. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

6-azaspiro[3.5]nonane-2,5-dione

InChI

InChI=1S/C8H11NO2/c10-6-4-8(5-6)2-1-3-9-7(8)11/h1-5H2,(H,9,11)

InChI Key

RKMGTEGTOHPLCT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=O)C2)C(=O)NC1

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways for 6 Azaspiro 3.5 Nonane 2,5 Dione

Strategic Approaches to the Spirocyclic Core Construction

The formation of the 6-azaspiro[3.5]nonane ring system, which features a quaternary spiro-carbon center, necessitates specific and efficient synthetic strategies. Intramolecular cyclization techniques are paramount in this regard, offering a powerful means to construct the desired spirocyclic framework from appropriately functionalized acyclic precursors.

Intramolecular Cyclization Techniques

Intramolecular reactions are often favored for the synthesis of cyclic compounds, including spirocycles, due to their kinetic and thermodynamic advantages. These approaches involve the formation of a new ring by connecting two reactive centers within the same molecule.

A plausible, albeit not yet specifically reported for this target, synthetic strategy involves the use of condensation and oxidative cyclization reactions. This approach would entail the initial formation of an intermediate that is then oxidatively cyclized to yield the spirocyclic dione (B5365651).

The synthesis could hypothetically commence with the reaction between 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-toluenesulfonamide (p-tosylamide). p-Tosylamide can serve as a versatile nitrogen source in the synthesis of nitrogen-containing heterocycles. The initial step would likely involve the nucleophilic substitution of the bromine atoms of the propan-1-ol derivative by the sulfonamide nitrogen, followed by further transformations to construct the spirocyclic core.

PrecursorRole in Synthesis
3-bromo-2,2-bis(bromomethyl)propan-1-olProvides the carbon framework for the spirocyclic ring system.
p-TosylamideActs as the nitrogen source for the azaspiro ring.

Following the initial condensation, an oxidative cyclization step would be necessary to form the dione functionality. Oxone®, a stable and versatile oxidizing agent, could be employed for this purpose. The reaction could be conducted in formic acid, which can serve as both a solvent and a catalyst. Formic acid is known to participate in various oxidation reactions and can be a suitable medium for reactions involving Oxone®. rochester.eduyoutube.com The optimization of reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidizing agent, would be crucial for achieving a high yield of the desired 6-azaspiro[3.5]nonane-2,5-dione. While Oxone® is a powerful oxidant, its application in this specific transformation would require careful investigation to ensure the desired chemoselectivity. nih.govnih.gov

Reagent/SolventFunction
Oxone®Oxidizing agent for the formation of the dione moieties.
Formic AcidSolvent and potential catalyst for the oxidative cyclization.

A more established approach to similar azaspiro compounds involves a multi-step sequence beginning with the acylation of a suitable precursor with chloroacetyl chloride, followed by an intramolecular cyclization. This method has been successfully applied in the synthesis of related spirocyclic systems.

The crucial step in this synthetic route is the base-induced intramolecular cyclization of an N-substituted chloroacetamide intermediate. The choice of base and solvent can significantly influence the reaction's efficiency and yield. A variety of bases can be employed to facilitate the deprotonation of the amide nitrogen, thereby promoting the intramolecular nucleophilic attack on the carbon bearing the chlorine atom.

A study on the synthesis of a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, highlights the use of bases such as triethylamine, pyridine, diisopropylethylamine, and potassium carbonate for the cyclization step. The selection of the base and solvent system is critical for optimizing the yield of the spirocyclic product. For instance, strong, non-nucleophilic bases are often preferred to minimize side reactions. The solvent's polarity and ability to solvate the reacting species also play a pivotal role in the reaction's outcome. Aprotic polar solvents like DMF or DMSO can enhance the rate of nucleophilic substitution reactions. The table below summarizes potential bases and solvents and their likely impact on the cyclization reaction.

BaseSolventPotential Effect on Cyclization
TriethylamineDichloromethaneA common combination for promoting intramolecular cyclization of chloroacetamides.
Potassium CarbonateAcetonitrileA solid base that can be effective in polar aprotic solvents.
Sodium HydrideTetrahydrofuran (THF)A strong, non-nucleophilic base that can effectively deprotonate the amide precursor.
Potassium tert-butoxidetert-Butanol/BenzeneA strong base that can promote intramolecular cyclization, though side reactions may occur depending on the substrate. nih.gov

The optimization of these conditions is a key aspect of developing a robust and high-yielding synthesis of this compound.

Multi-step Synthesis via Chloroacetyl Chloride and Self-Cyclization
Considerations for Industrial Scale-Up and Yield Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. Key parameters for optimization include the cost and availability of starting materials, reaction conditions, and purification methods. For instance, a patented method for a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, highlights a route with easily available raw materials, a short pathway, and high yield, which are all crucial for industrial applicability google.com.

Practical and scalable processes often favor routes that avoid protecting groups and minimize the number of steps. A low-cost, protecting-group-free route developed for a key intermediate of an antibiotic drug candidate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, was successfully demonstrated at a 100g scale with an 87% isolated yield and >99% purity nih.gov. This approach utilized a hydroxide-facilitated alkylation, showcasing how optimization of reaction conditions can lead to significant improvements in yield and purity on a larger scale nih.gov. The choice of solvent is also critical; while some solvents may be effective, safer alternatives like sulfolane are often considered for large-scale basic, high-temperature reactions due to their stability and industrial availability nih.gov. The demonstration of a synthesis on a gram-scale is often a key indicator of its potential for industrial application rsc.orgrsc.org.

[3+2] Spiroannulation Reactions

Spiroannulation reactions, particularly [3+2] cycloadditions, represent a powerful strategy for constructing five-membered rings, which can be a key step in forming spirocyclic structures. In the context of this compound, this could involve the reaction of a three-atom component with a two-atom component to form the succinimide (B58015) ring spiro-fused to the cyclohexane ring.

Palladium-catalyzed domino [3+2] spiro-annulation reactions have been developed for the synthesis of chiral oxaspiro-products. These reactions can proceed through the cleavage of a carbon-carbon bond to form a versatile intermediate that then undergoes annulation researchgate.net. This methodology has been shown to produce chiral products with two adjacent quaternary centers in good yields researchgate.net. While this specific example leads to an oxaspiro compound, the underlying principle of a palladium-catalyzed cycloaddition could be adapted for the synthesis of azaspiro compounds.

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. The development of novel catalytic systems is a major driver in the synthesis of complex molecules like this compound.

Metal-Catalyzed Cyclization Strategies (e.g., Cu(II) systems, Palladium catalysts)

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecular architectures.

Copper(II) Systems: Copper-catalyzed reactions are attractive due to the low cost and toxicity of copper compared to other transition metals. Cu(II) catalysts have been effectively used in the asymmetric synthesis of spirooxindole-pyran derivatives via inverse-electron-demand oxa-hetero-Diels–Alder reactions rsc.org. Copper catalysts have also been employed in the amination of unactivated secondary alkyl iodides, a process that involves the formation of a C–N bond at an sp3 hybridized carbon under mild conditions recercat.cat. A novel Cu-catalyzed synthesis of spiroimidazole derivatives has been described, featuring easily available starting materials and mild reaction conditions rsc.org. Cooperative palladium and copper catalysis has been utilized in a tandem three-component reaction to synthesize spirocyclic 2-indolinylformamidines acs.org.

Palladium Catalysts: Palladium catalysis is renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed domino reactions, such as the Mizoroki−Heck reaction, can be leveraged to generate neopentylpalladium species that undergo intramolecular C−H activation to form a variety of bis-heterocyclic spirocycles santaisci.com. This approach is modular and allows for the incorporation of various biologically relevant aza-heterocycles santaisci.com. Palladium-catalyzed spirocyclization has also been used to construct spiroindenyl-2-oxindoles from 2-bromoarylamides and vinyl bromides, proceeding through the formation of a key spiropalladacycle intermediate via C-H functionalization nih.gov. Furthermore, efficient palladium-catalyzed domino reactions for the synthesis of spirooxindoles from alkene-tethered carbamoyl chlorides have been developed, where a five-membered C,C-palladacycle is a key intermediate formed through intramolecular C–H activation rsc.org.

Below is a table summarizing selected metal-catalyzed approaches for spirocycle synthesis.

Catalyst SystemReaction TypeKey FeaturesReference
Copper(II)/Chiral BisoxazolineAsymmetric Diels-AlderExcellent diastereo- and enantioselectivities for spiro oxindole-pyrans. rsc.org
Palladium(0)/Phosphine LigandDomino Mizoroki-Heck / C-H ActivationModular synthesis of bis-heterocyclic spirocycles; scalable. santaisci.com
Palladium(0)Spirocyclization / C-H FunctionalizationForms spiropalladacycle intermediates for constructing spiroindenyl-2-oxindoles. nih.gov
Rhodium(III)C-H Activation / AnnulationSynthesis of spirosuccinimides from N-aryl indazol-3-ols and maleimides. rsc.org

Photocatalytic Methods for N-Heterospirocycle Assembly

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules under mild conditions cam.ac.ukacs.org. This strategy is particularly effective for generating radical intermediates. For the assembly of N-heterospirocycles, photocatalysis can facilitate the generation of N-centered radicals, which can then undergo cyclization reactions acs.orgnih.gov.

A general strategy involves the use of an iridium-photocatalyst to construct C(sp3)-rich N-heterospirocycles from feedstock ketones and aldehydes with alkene-containing secondary amines cam.ac.ukacs.org. This method relies on the controlled generation of an α-amino radical intermediate cam.ac.uk. The photocatalytic generation of N-centered radicals has also been used to construct β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, with a procedure that is viable for scale-up using flow chemistry acs.orgnih.gov. The removal of the photocatalyst or the light source significantly decreases or halts the reaction, confirming the essential role of photocatalysis in the transformation acs.org.

Electrocatalytic Transformations in Imide Synthesis

Electrocatalysis offers a green and sustainable approach to chemical synthesis by using electricity to drive reactions, often eliminating the need for harsh chemical oxidants or reductants rsc.org. The synthesis of imides, the functional group present in this compound, can be achieved through the electrocatalytic oxidation of N-alkylamides rsc.org.

This method uses water as a green and atom-efficient oxygen source, producing only hydrogen gas as a byproduct rsc.org. The process is metal- and oxidant-free and has been shown to be scalable, with a gram-scale reaction achieving a 65% yield rsc.org. An electrochemical three-component reaction has also been developed for imide synthesis from commercially available aryl acids, nitriles, and alkylbenzenes under transition metal- and chemical oxidant-free conditions rsc.org. Furthermore, an efficient electrochemical method for the selective reduction of cyclic imides to hydroxylactams and lactams has been developed, demonstrating the utility of electrochemistry in modifying the imide core acs.org.

Green Chemistry Principles in this compound Synthesis Research

Green chemistry principles are increasingly being integrated into the design of synthetic routes to minimize environmental impact. In the context of this compound synthesis, this involves prioritizing catalytic methods, using environmentally benign solvents and reagents, and maximizing atom economy.

Electrocatalytic methods for imide synthesis are prime examples of green chemistry in action. By using water as the oxygen source and avoiding toxic or expensive oxidants, these methods are highly sustainable and atom-efficient rsc.org. Similarly, visible-light photocatalysis aligns with green chemistry principles by operating under mild reaction conditions and often utilizing low catalyst loadings cam.ac.ukacs.org.

The use of transition-metal catalysis, while sometimes involving precious metals, contributes to green chemistry by enabling highly efficient and selective transformations that would otherwise require multiple steps or stoichiometric reagents. The development of cascade or domino reactions, where multiple bonds are formed in a single operation, further enhances the efficiency and reduces waste, as seen in palladium-catalyzed spirocyclizations santaisci.comresearchgate.net. The ideal industrial process would combine these principles, featuring a short, high-yielding, and catalyst-driven route that minimizes waste and energy consumption.

Solvent-Free Reaction Conditions

The pursuit of sustainable chemical processes has led to the exploration of solvent-free reaction conditions, which minimize waste and can enhance reaction rates. Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in this regard. The synthesis of spiro compounds, including those with heterocyclic cores, has been successfully achieved under manual grinding or ball milling conditions. researchgate.net These methods are noted for their efficiency and environmental benefits, often proceeding at ambient temperature with short reaction times. mdpi.com

Mechanochemical approaches have been successfully applied to the synthesis of various amides and spiroheterocycles. nih.govchemrxiv.org For instance, the synthesis of spiro[indole-pyrrolidine] derivatives has been accomplished through mechanochemical milling, offering high to excellent yields in a solvent-free environment. mdpi.com While direct application to this compound is not extensively documented, the principles of mechanochemistry are broadly applicable to the formation of the amide bonds within the glutarimide ring and the construction of the spirocyclic junction. Another solvent-free technique involves the use of infrared irradiation to promote the synthesis of carboxylic acids and their amide analogs, which has been demonstrated for cinnamic acid derivatives. scirp.org

Table 1: Examples of Solvent-Free Synthetic Methodologies

Methodology Reactants Product Type Conditions Yield Reference
Mechanochemical Milling Isatin, malononitrile, isothiocyanate Spiro[indole-pyrrolidine] 25 Hz, 20 min High to excellent mdpi.com
Manual Grinding Various solid starting materials Spiro compounds Ambient temperature Not specified researchgate.net
Infrared Irradiation Carboxylic acids, primary amines Amides Solvent-free 50-85% scirp.org
Ball Milling Esters, calcium nitride Primary amides 30 Hz, 90 min Good to excellent nih.gov

One-Pot and Multicomponent Reaction Development

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. researchgate.net This approach is particularly valuable for constructing diverse heterocyclic scaffolds, including spirocycles. nih.gov MCRs are characterized by their atom economy, convergency, and high bond-forming index, making them an attractive alternative to traditional multi-step syntheses. nih.gov

The synthesis of azaspirocycles can be achieved through various MCRs. For instance, a one-pot, three-component reaction has been developed for the synthesis of azaspirononatriene derivatives. nih.gov These reactions often proceed through the in-situ generation of reactive intermediates that undergo subsequent cyclization cascades. While a specific MCR for this compound is not detailed in the provided search results, the general principles of MCRs can be applied to the design of synthetic routes towards this target. For example, the Ugi and Passerini reactions are powerful MCRs that lead to the formation of peptide-like structures and could be adapted for the synthesis of the glutarimide core. mdpi.com The development of novel MCRs for the synthesis of spiro compounds is an active area of research, with the potential to provide efficient access to a wide range of structurally diverse molecules. researchgate.net

Table 2: Overview of Multicomponent Reactions in Heterocycle Synthesis

MCR Type Components Resulting Scaffold Key Features Reference
Isocyanide/Acetylene-based Alkyl isocyanides, acetylenic esters, 4-arylidene-isoxazol-5(4H)-ones 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene Catalyst-free, high yields nih.gov
Ugi/Pictet-Spengler Amine, aldehyde, carboxylic acid, isocyanide followed by acid-catalyzed cyclization Dihydropyrrolo[1,2-a]pyrazine-dione High scaffold diversity rug.nl
Petasis Reaction Aldehyde, amine, boronic acid Multifunctional templates Suitable for further elaboration nih.gov
Doebner Quinoline Synthesis Pyruvic acid, aniline, aldehyde Quinolines Used in API synthesis mdpi.com

Stereoselective Synthesis Investigations

The presence of a stereocenter at the spirocyclic carbon atom in many biologically active molecules necessitates the development of stereoselective synthetic methods. Both enantioselective and diastereoselective approaches are crucial for accessing optically pure azaspirocycles.

The enantioselective synthesis of chiral azaspirocycles often relies on the use of chiral catalysts or reagents. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, with chiral catalysts such as cinchona alkaloids being employed in the enantioselective synthesis of various heterocyclic compounds. nih.gov For instance, the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles has been achieved with high enantiomeric excess using cinchona alkaloid catalysts. nih.gov

Dirhodium catalysts have also been shown to be effective in the enantioselective cyclopropanation of vinyl-substituted glutarimides, allowing for the preparation of stereoisomeric glutarimide analogs with complete stereocontrol. nih.gov This methodology is particularly relevant as it demonstrates the potential for late-stage enantioselective functionalization of the glutarimide core. Furthermore, the combination of photocatalysis and organocatalysis has enabled the direct, asymmetric addition of aldehydes to [1.1.1]propellane, providing access to α-chiral bicyclo[1.1.1]pentanes with high enantioselectivity. nih.gov

Table 3: Enantioselective Synthesis of Spirocyclic and Related Compounds

Catalyst/Reagent Substrate Product Enantiomeric Excess (ee) Reference
Cinchona Alkaloid 2-Pyrazolin-5-ones, benzylidenemalononitriles 6-Amino-5-cyanodihydropyrano[2,3-c]pyrazoles Up to >99% nih.gov
Dirhodium Catalyst Vinyl thalidomide derivatives, diazoacetates Cyclopropyl glutarimide analogs High stereoretention nih.gov
Chiral Organocatalyst/Photocatalyst Aldehydes, [1.1.1]propellane α-Chiral bicyclo[1.1.1]pentanes High nih.gov
Palladium/(S)-t-Bu-phosphaferrocene β-Ketoester (S)-2-allyl-2-methylcyclohexanone 88% rsc.org

Diastereoselective control in the formation of azaspirocycles is critical when multiple stereocenters are generated during a reaction. N-acyliminium ion cyclizations have proven to be a powerful method for the diastereoselective synthesis of nitrogen-containing heterocycles. In the total synthesis of (-)-myrifabral A and B, an exquisitely diastereoselective N-acyl iminium ion cyclization was employed to construct a key tricyclic lactam intermediate as a single diastereomer. rsc.org This cyclization proceeds from a chiral precursor, and the stereochemistry of the existing stereocenter directs the formation of the new stereocenters.

Radical cascade cyclizations also offer a route to complex polycyclic structures with good diastereoselectivity. nih.gov For example, a domino radical bicyclization has been used to synthesize compounds containing the 1-azaspiro[4.4]nonane skeleton, often with a preference for the trans configuration. acs.org The diastereoselectivity in these reactions is influenced by the nature of the radical initiator and the reaction conditions.

Table 4: Diastereoselective Cyclization Reactions for Azaspirocycle Synthesis

Reaction Type Substrate Reagent/Catalyst Diastereomeric Ratio (dr) Product Reference
N-Acyl Iminium Ion Cyclization Enantioenriched ketone with a glutarimide moiety LiEt3BH, BF3·OEt2 Single diastereomer Tricyclic lactam rsc.org
Domino Radical Bicyclization O-benzyl oxime ether with an alkenyl moiety Bu3SnH/AIBN or Et3B Predominantly trans 1-Azaspiro[4.4]nonane derivative acs.org
Aldol Reaction Chiral arylethylglutarimide Not specified Mixture of syn and anti Aldol adducts researchgate.net

Exploration of Acid-Catalyzed Rearrangements of Spiro Imides

Acid-catalyzed rearrangements provide a powerful synthetic tool for the transformation of existing molecular frameworks into more complex or alternative structures. In the context of spiro imide synthesis, rearrangements can be employed to construct the spirocyclic core or to modify the periphery of the molecule.

Lewis acid-catalyzed rearrangements of vinyl aziridines have been shown to provide access to 3-pyrrolines, which can be precursors to azaspirocycles. nih.govresearchgate.net Copper(II) catalysts have been found to be particularly effective in promoting this mdpi.comresearchgate.net-sigmatropic rearrangement. nih.gov While not directly involving a spiro imide, this methodology highlights the potential of Lewis acids to facilitate ring-expansion reactions that could be adapted for the synthesis of the piperidine (B6355638) ring in this compound.

Another relevant rearrangement is the semipinacol rearrangement, which has been utilized in the synthesis of the 6-azaspiro[4.5]decane fragment of halichlorine. acs.org This reaction, promoted by N-bromosuccinimide (NBS), proceeds through a bromonium ion-induced cyclization followed by a 1,2-alkyl shift, leading to the formation of the spirocyclic ketone with high diastereoselectivity. acs.org Such rearrangements offer a convergent approach to constructing complex azaspirocyclic systems.

Table 5: Acid-Catalyzed Rearrangements in Azaspirocycle Synthesis

Rearrangement Type Substrate Catalyst/Promoter Key Transformation Product Reference
mdpi.comresearchgate.net-Sigmatropic Rearrangement Vinyl aziridine Cu(hfacac)2 Ring expansion 3-Pyrroline nih.gov
Semipinacol Rearrangement Cyclobutanol with an allyl-substituted heterocycle N-Bromosuccinimide (NBS) Ring expansion with 1,2-alkyl shift Azaspirocyclic ketone acs.org
Cascade Addition/Rearrangement Methyleneaziridine, carboxylic acid Lewis acid Formation of α-amidoketones α-Amidoketone rsc.org

Derivatization and Structural Modification Research of the 6 Azaspiro 3.5 Nonane 2,5 Dione Scaffold

Functionalization Strategies for Scaffold Diversification

The ability to strategically introduce functional groups onto the 6-azaspiro[3.5]nonane-2,5-dione core is paramount for tuning its biological activity and pharmacokinetic profile. Research in this area focuses on several key transformations.

Selective Reduction Pathways of Carbonyls and Nitrogen

The two carbonyl groups and the nitrogen atom within the this compound scaffold offer multiple sites for selective reduction. The differential reactivity of the imide carbonyls versus the lactam nitrogen allows for controlled transformations. For instance, the use of mild reducing agents, such as sodium borohydride, would likely selectively reduce one or both carbonyl groups to the corresponding hydroxyl functionalities, yielding hydroxylated lactams. More potent reducing agents, like lithium aluminum hydride (LiAlH4), could potentially reduce both the carbonyl groups and the amide functionality, leading to the corresponding 6-azaspiro[3.5]nonane diamine. univ.kiev.ua

Furthermore, catalytic transfer hydrogenation presents a valuable method for the selective reduction of carbonyl compounds. liverpool.ac.uk The choice of catalyst and hydrogen donor is crucial in achieving the desired chemoselectivity. For example, specific ruthenium or iridium catalysts could be employed to selectively reduce one carbonyl over the other, or to reduce the carbonyls without affecting the lactam ring.

Introduction of Substituents for Chemical Space Exploration

The introduction of substituents at various positions on the this compound scaffold is a key strategy for exploring its chemical space and modulating its properties. The nitrogen atom of the succinimide (B58015) ring is a prime site for substitution. N-alkylation or N-arylation can be readily achieved under standard conditions. For instance, reaction with alkyl halides or aryl boronic acids in the presence of a suitable base and catalyst can introduce a wide array of substituents.

The synthesis of N-substituted pyrrole-2,5-dione derivatives has been demonstrated through the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com A similar approach could be envisioned for the this compound core, allowing for the introduction of diverse imino moieties at the nitrogen position. The methylene (B1212753) carbons adjacent to the carbonyl groups also present opportunities for functionalization, for example, via enolate chemistry, to introduce alkyl, aryl, or other functional groups.

Cross-Coupling Reactions for Peripheral Decoration (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the peripheral decoration of the this compound scaffold. libretexts.orgyoutube.comyoutube.com This reaction enables the formation of carbon-carbon bonds between a halide or triflate and an organoboron compound. libretexts.org To employ this strategy, a halogenated derivative of the scaffold would first need to be synthesized. For example, bromination of the piperidine (B6355638) ring would provide a handle for subsequent Suzuki-Miyaura coupling with a variety of boronic acids or esters, introducing aryl, heteroaryl, or vinyl substituents.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a vast array of chemical functionalities, significantly expanding the chemical space around the core scaffold. researchgate.net This method is widely used in the synthesis of complex molecules, including pharmaceuticals, due to its mild reaction conditions and tolerance of various functional groups. youtube.com

Homologation and Analog Design for Enhanced Molecular Complexity

Homologation, the process of extending a carbon chain by a single methylene unit, and other analog design strategies can be employed to increase the molecular complexity of the this compound scaffold. For instance, a one-carbon homologation at one of the carbonyl positions could be achieved through a multi-step sequence involving a Wittig-type reaction followed by hydroboration-oxidation. A more direct approach could involve the use of carbenoids, such as those derived from diazomethane (B1218177) or trimethylsilyldiazomethane, to insert a methylene group into the C-C bond of the succinimide ring or to form a cyclopropane (B1198618) ring fused to the scaffold. The homologation of a lupane (B1675458) skeleton has been demonstrated using chloromethyllithium, suggesting a potential strategy for spiro-epoxide formation on the this compound core. mdpi.com

Bioisosteric Replacement Studies using the 6-Azaspiro[3.5]nonane Skeleton

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or to modulate the pharmacokinetic profile of a compound. openmedscience.comscripps.educambridgemedchemconsulting.comprinceton.edubaranlab.org The rigid, three-dimensional nature of the 6-azaspiro[3.5]nonane skeleton makes it an attractive candidate for use as a bioisosteric replacement for other cyclic or acyclic structures in known bioactive molecules. For example, the piperidine portion of the scaffold could serve as a bioisostere for a phenyl ring or other cyclic systems, potentially improving properties such as solubility and metabolic stability.

The concept of using spirocyclic scaffolds as bioisosteres is well-established. For instance, 2-azaspiro[3.3]heptane has been successfully used as a piperidine bioisostere. univ.kiev.ua Similarly, the 6-azaspiro[3.5]nonane skeleton could be incorporated into existing drug scaffolds to explore new intellectual property space and to improve drug-like properties.

Development of Compound Libraries for High-Throughput Screening

The development of compound libraries based on the this compound scaffold is a crucial step towards identifying novel biological activities. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a biological target. bldpharm.com By applying the derivatization strategies discussed above, a diverse library of this compound analogs can be synthesized.

The design of such a library would aim to maximize chemical diversity by varying the substituents at multiple positions on the scaffold. This can be achieved through combinatorial chemistry approaches, where different building blocks are systematically combined to generate a large number of unique compounds. The inclusion of spirocyclic scaffolds in screening libraries is advantageous as it increases the three-dimensionality and novelty of the compound collection, potentially leading to higher hit rates in HTS campaigns. bldpharm.com

Interactive Data Table: Derivatization Strategies for this compound

Strategy Reaction Type Potential Reagents Expected Outcome Relevant Section
Selective ReductionCarbonyl ReductionSodium Borohydride, Lithium Aluminum HydrideFormation of hydroxylated lactams or diamines3.1.1
SubstitutionN-Alkylation/ArylationAlkyl Halides, Aryl Boronic AcidsIntroduction of diverse substituents on the nitrogen atom3.1.2
Cross-CouplingSuzuki-Miyaura CouplingAryl/Vinyl Boronic Acids, Palladium CatalystPeripheral decoration with aryl or vinyl groups3.1.3
HomologationCarbon Chain ExtensionWittig Reagents, CarbenoidsIncreased molecular complexity3.2
Bioisosteric ReplacementScaffold HoppingIncorporation into known drug scaffoldsModulation of physicochemical and biological properties3.3
Library SynthesisCombinatorial ChemistryDiverse building blocks and reaction conditionsGeneration of a diverse compound library for HTS3.4

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Methodological Framework for SAR Studies on Azaspiro-Dione Systems

The investigation of structure-activity relationships (SAR) in azaspiro-dione systems is fundamental to understanding how molecular structure influences biological activity. These studies provide a systematic approach to optimizing lead compounds in drug discovery.

Correlation of Structural Modifications with Biological Target Interactions

The inherent rigidity of spirocyclic scaffolds is a key feature in drug design, as it can minimize the conformational entropy cost associated with protein binding. researchgate.net This structural characteristic allows for the precise orientation of functional groups, enhancing interactions with biological targets. tandfonline.com Modifications to the azaspiro[3.5]nonane core, such as altering substituents on the piperidine (B6355638) nitrogen or the cyclobutane (B1203170) ring, can significantly impact binding affinity and selectivity. For instance, in a study on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, optimization of the piperidine N-capping group and an aryl group led to the identification of a potent agonist. nih.gov This highlights the importance of systematically exploring the chemical space around the core scaffold to identify key pharmacophoric elements and enhance biological activity.

Influence of Spiro-Structure on Research Outcomes

The spirocyclic nature of compounds like 6-Azaspiro[3.5]nonane-2,5-dione offers several advantages in drug discovery. The three-dimensional arrangement of atoms allows for better exploration of protein binding pockets compared to flat, aromatic structures. tandfonline.comtandfonline.com This can lead to improved efficacy and selectivity. tandfonline.com The introduction of a spiro center increases the fraction of sp³-hybridized atoms, which generally correlates with improved physicochemical properties and pharmacokinetic profiles. tandfonline.com Specifically, azaspirocycles have been shown to exhibit higher solubility, increased basicity, and decreased lipophilicity compared to their non-spirocyclic counterparts like piperidines. tandfonline.com However, the rigidity that provides conformational control can also limit the number of accessible conformations, potentially reducing the hit rate for targets with very defined and rigid binding pockets. tandfonline.com

Computational Approaches in SAR Analysis

Computational methods are increasingly integral to SAR studies of spirocyclic systems, accelerating the optimization process. nih.govresearchgate.net Techniques such as molecular docking and molecular dynamics simulations are employed to predict how modifications to the this compound scaffold will affect its interaction with a biological target. For example, studies on similar azaspironenone derivatives have utilized quantum mechanics/molecular mechanics (QM/MM) to accurately assess interaction energies within the active site of proteins like Caspase-3. researchgate.net These computational approaches allow for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted activity and properties.

Fragment-Based Drug Discovery (FBDD) Strategies Incorporating Spiro-Diones

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. drugdiscoverychemistry.comresearchgate.net This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a target protein. researchgate.net These initial hits are then grown or linked to create more potent molecules. cresset-group.comrug.nl Spiro-diones, with their inherent three-dimensionality and desirable physicochemical properties, are attractive candidates for inclusion in fragment libraries. tandfonline.comnih.gov

Fragment Growing and Linking Methodologies

Once a spiro-dione fragment is identified as a binder, two primary strategies are employed for optimization: fragment growing and fragment linking.

Fragment Growing: This involves extending the fragment to explore adjacent regions of the protein's binding site to increase potency. cresset-group.com This approach is particularly effective when there is a clear vector for growth on the fragment. rug.nl

Fragment Linking: This strategy is used when two or more fragments bind to different, nearby sub-pockets of the target. rug.nl A linker is designed to connect the fragments, creating a single, higher-affinity molecule. acs.orgnih.gov The challenge lies in designing a linker that maintains the optimal binding orientation of each fragment. rug.nl

The choice between these methods depends on the nature of the initial fragment hits and the topology of the target's binding site.

Identification of Pharmacophoric Elements

A key aspect of FBDD is the identification of the essential pharmacophoric elements within the fragment that are responsible for its binding activity. For spiro-dione fragments, this involves understanding which parts of the molecule—the spirocyclic core, the dione (B5365651) functional groups, or any substituents—are making crucial interactions with the target protein. tandfonline.comnih.gov The rigid nature of the spiro scaffold helps to lock in the conformation of these elements, facilitating their identification through structural biology techniques like X-ray crystallography and NMR spectroscopy. rug.nl This information is then used to guide the fragment growing or linking process, ensuring that the optimized compounds retain and enhance these critical interactions.

Research into Biological Target Interaction and Proposed Mechanisms of Action

Investigation of Enzyme Inhibition Mechanisms

There is currently no published research on the inhibitory activity of 6-Azaspiro[3.5]nonane-2,5-dione against enzymes such as cyclooxygenase-2 (COX-2) or various kinases. While the broader class of spirocyclic compounds has been investigated for diverse biological activities, specific data for this compound is absent.

No molecular docking studies detailing the binding mode of this compound with enzymes like COX-2 or kinases have been reported. Such computational analyses are crucial for predicting the potential interactions and guiding further experimental work, but they have not been applied to this specific molecule in the available literature.

Information regarding the specific hydrogen bonding and coordination interactions between this compound and the active sites of any enzyme targets is not available. This level of detail would typically be derived from experimental structural biology studies or validated molecular modeling, neither of which has been published for this compound.

Receptor Binding Studies and Modulation of Activity

Scientific literature lacks studies on the binding affinity and modulatory effects of this compound on various receptor types.

There are no available research findings on the interaction of this compound with neurotransmitter receptors such as the dopamine (B1211576) D3 receptor, norepinephrine (B1679862) transporter (NET), dopamine transporter (DAT), or serotonin (B10506) transporter (SERT). The potential for this compound to act as a ligand for these important neurological targets remains uninvestigated.

While the pyrrolidine-2,5-dione scaffold is found in some compounds with anticonvulsant properties that may involve sodium channel modulation, no research has been published that specifically investigates the effect of this compound on sodium channels. nih.gov

Investigation of Other Potential Biological Targets

Exploratory research to identify other potential biological targets for this compound, such as the SARS-CoV-2 3C-like protease (3CLpro), has not been reported in the scientific literature.

Understanding Specificity and Selectivity Determinants

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research detailing the biological target, specificity, or selectivity determinants for the chemical compound this compound.

Extensive searches have been conducted to identify studies that investigate the structure-activity relationship of this specific molecule, its binding affinity to any biological targets, or the molecular features that would govern its selective interaction with proteins or enzymes. These searches have not yielded any specific data, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), which are essential for understanding the compound's specificity and selectivity.

While research exists for structurally related azaspiro compounds, the specific arrangement of a four-membered ring fused to a six-membered piperidine-2,5-dione ring in this compound presents a unique chemical scaffold. The biological properties of such a scaffold have not been reported in the available scientific literature. Therefore, any discussion on its interaction with biological targets would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Consequently, it is not possible to provide detailed research findings or to generate data tables on the biological activity of this compound at this time. Further empirical research, including high-throughput screening and mechanistic studies, would be required to elucidate the biological targets and understand the determinants of specificity and selectivity for this compound.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. For 6-Azaspiro[3.5]nonane-2,5-dione, methods like Density Functional Theory (DFT) would be employed to perform geometry optimization and analyze its electronic structure.

Key areas of analysis include:

Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron density distribution around the molecule. For this compound, this would highlight the electronegative regions around the two carbonyl oxygen atoms and the nitrogen atom, indicating sites susceptible to electrophilic attack or hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge distribution, hybridization, and donor-acceptor interactions within the molecule, providing a detailed picture of the bonding framework.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: These values are illustrative for demonstrating the output of quantum chemical calculations.)

PropertyHypothetical ValueSignificance
HOMO Energy-7.2 eVRelates to the ability to donate electrons.
LUMO Energy-1.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVIndicates chemical stability.
Dipole Moment3.1 DMeasures the overall polarity of the molecule.
ESP Minimum (on Carbonyl O)-55 kcal/molIndicates a strong region for non-covalent interactions like hydrogen bonds.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis of this compound involves identifying all possible low-energy spatial arrangements (conformers) and mapping their relative energies. The spirocyclic nature imparts significant rigidity, yet the six-membered piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat.

Computational methods systematically rotate the rotatable bonds and calculate the potential energy of each resulting structure. This process generates an energy landscape map, where stable conformers correspond to energy minima. The analysis would reveal the most likely shape the molecule adopts, which is crucial for understanding how it might fit into a protein's binding site. For instance, the orientation of the substituent on the nitrogen atom would be determined by the preferred conformation of the piperidine ring.

Table 2: Illustrative Conformational Energy Profile of this compound

ConformerDihedral Angle (C5-N6-C7-C8)Relative Energy (kcal/mol)Population at 298K (%)
Chair (Axial-N-H)55°0.0075.2%
Chair (Equatorial-N-H)-55°0.5024.1%
Twist-Boat30°5.80<0.1%
Boat7.20<0.1%

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov For a derivative of this compound identified as a potential ligand, MD simulations can predict its binding stability and interaction dynamics with a target protein. nih.govmdpi.com

The process involves:

System Setup: The ligand-protein complex, obtained from molecular docking, is placed in a simulation box with water molecules and ions to mimic physiological conditions.

Simulation: The forces on each atom are calculated, and Newton's laws of motion are applied to simulate their movement over a set period, typically hundreds of nanoseconds. mdpi.com

Trajectory Analysis: The resulting trajectory provides detailed information on the stability of the complex. Key metrics like Root Mean Square Deviation (RMSD) indicate if the ligand remains stably bound, while Root Mean Square Fluctuation (RMSF) shows which parts of the protein and ligand are flexible or rigid. mdpi.com

These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, and calculate the binding free energy, offering a more accurate prediction of binding affinity than static docking alone.

Cheminformatics and Chemical Space Exploration

Cheminformatics applies computational methods to analyze large collections of chemical data. For this compound, these tools are essential for understanding its place within the vast "chemical space" of all possible molecules and for designing libraries of derivatives for screening. biosolveit.de

Diversity Analysis of Spirocyclic Scaffolds

A key advantage of spirocyclic scaffolds is the introduction of three-dimensionality into otherwise flat molecules. bldpharm.com Cheminformatics allows for the quantitative comparison of molecular properties. A diversity analysis would compare a library of compounds based on the 6-Azaspiro[3.5]nonane scaffold to other known drug libraries.

The analysis focuses on key descriptors:

Fraction of sp³ carbons (Fsp³): This measures molecular saturation and three-dimensionality. Spirocycles inherently have high Fsp³ values, a property associated with higher clinical success rates for drug candidates. bldpharm.com

Principal Moments of Inertia (PMI): This descriptor plots molecules based on their shape (rod-like, disk-like, or spherical). Spirocycles tend to occupy a more spherical, three-dimensional space compared to the more planar aromatic ring systems common in many drugs.

Table 3: Comparative Cheminformatics Analysis of Scaffolds

Scaffold TypeAverage Fsp³Predominant Shape (from PMI)
Benzene-based0.00Planar (Disk)
Piperidine-based1.003D (Spherical/Puckered)
6-Azaspiro[3.5]nonane-based 0.875 3D (Complex/Asymmetric)

Virtual Screening and Lead Optimization through Computational Modeling

Virtual screening is a computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. nih.gov Starting with the this compound core, a virtual library of thousands of derivatives can be generated by adding different chemical groups at the nitrogen atom or other positions. This library is then "docked" into the binding site of a target protein, and each compound is scored based on its predicted binding affinity.

Following virtual screening, computational lead optimization is used to refine the initial "hits". nih.gov This involves building Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure features with biological activity. mdpi.comnih.gov These models can then predict the activity of new, unsynthesized derivatives, guiding medicinal chemists to focus their efforts on the most promising candidates, thereby saving significant time and resources. nih.govmdpi.com

Analytical Methodologies for Research Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

The definitive identification of 6-Azaspiro[3.5]nonane-2,5-dione relies on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. For this compound, ¹H NMR would reveal the chemical shifts, splitting patterns, and integration of the various protons, while ¹³C NMR would identify the number of unique carbon environments, including the two carbonyl carbons and the spirocyclic quaternary carbon. Although specific spectral data for this compound is not publicly detailed, analysis of related azaspiro structures provides an exemplar of what to expect. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio to a very high degree of accuracy, allowing for the determination of the molecular formula (C₈H₁₁NO₂).

Infrared (IR) Spectroscopy serves to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the dione (B5365651) functionality and the N-H stretching of the secondary amine within the piperidine (B6355638) ring.

X-ray Crystallography , when a suitable single crystal can be obtained, offers unambiguous proof of structure by mapping the precise spatial arrangement of atoms. This technique would definitively confirm the spirocyclic nature of the compound and the relative stereochemistry. While a crystal structure for this compound is not publicly documented, studies on other complex heterocyclic systems, including spiro-compounds, frequently rely on this method for absolute structural confirmation. researchgate.net

Illustrative Spectroscopic Data for a Spirocyclic Compound

TechniqueExpected Observations for this compound
¹H NMRSignals corresponding to protons on the cyclobutane (B1203170) and piperidine rings, with distinct chemical shifts and coupling patterns.
¹³C NMRResonances for carbonyl carbons, the spiro-carbon, and other aliphatic carbons.
HRMSAn exact mass measurement confirming the molecular formula C₈H₁₁NO₂.
IRCharacteristic absorption bands for C=O (dione) and N-H (secondary amine) functional groups.
X-ray CrystallographyProvides precise bond lengths, bond angles, and the 3D structure of the molecule in the solid state.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the assessment of its purity.

Flash Chromatography is a common and efficient method for the preparative-scale purification of novel compounds. In the synthesis of related azaspirocycles, flash chromatography is frequently employed to isolate the target compound from starting materials, by-products, and other impurities. The choice of solvent system (eluent) is optimized to achieve the best separation on a silica (B1680970) gel stationary phase.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final compound. By employing a suitable column and mobile phase, HPLC can separate the target compound from even very closely related impurities. The purity is typically determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram. While specific HPLC methods for this compound are not detailed in the literature, commercial vendors confirm its availability with HPLC-verified purity. bldpharm.combldpharm.comambeed.com

Illustrative Chromatographic Parameters

MethodTypical ApplicationKey Parameters
Flash ChromatographyPurification of synthesized compoundStationary Phase (e.g., Silica Gel), Mobile Phase (e.g., Ethyl Acetate/Hexane gradient)
HPLCPurity assessmentColumn (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water), Detector (e.g., UV-Vis)

Development of High-Throughput Analytical Methods for Research Samples

In modern drug discovery, the synthesis and screening of large numbers of compounds, such as derivatives of the 6-Azaspiro[3.5]nonane scaffold, necessitate high-throughput analytical methods. researchgate.netnih.gov These methods are designed to rapidly assess the identity, purity, and concentration of many samples in parallel.

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is a key technology in this area. coresta.orgmdpi.comnih.govyoutube.com UPLC systems use smaller stationary phase particles than traditional HPLC, allowing for faster separation times and higher resolution without sacrificing analytical quality. youtube.com When combined with a mass spectrometer, UPLC-MS provides rapid confirmation of the molecular weight of the synthesized compounds in each well of a multi-well plate, confirming the success of a reaction array. This is particularly valuable in the context of library synthesis, where numerous analogs of a core scaffold like 6-Azaspiro[3.5]nonane might be generated to explore structure-activity relationships. The development of such rapid analytical techniques is crucial for accelerating the pace of research in medicinal chemistry. nih.govchemrxiv.org

Future Research Directions and Applications in Chemical Biology

Integration into Novel Molecular Probes and Tools for Biological Pathway Elucidation

The rigid structure of the 6-azaspiro[3.5]nonane core offers a distinct advantage in the design of molecular probes. The defined spatial arrangement of substituents allows for precise positioning of reporter groups, such as fluorophores or affinity tags, which is crucial for accurately interrogating biological systems. The dione (B5365651) functionality within 6-Azaspiro[3.5]nonane-2,5-dione provides reactive handles for the covalent attachment of these reporters.

Future research is anticipated to focus on the synthesis of derivatives where one of the carbonyl groups is selectively functionalized, leaving the other to potentially interact with biological targets or to be further modified. These probes could be instrumental in studying enzymatic pathways, with the spirocyclic core serving to orient the molecule within an enzyme's active site. The inherent three-dimensionality of the spiro scaffold can also be exploited to create probes with enhanced cell permeability and reduced off-target effects, leading to more precise elucidation of complex biological pathways.

Application in Proteolysis Targeting Chimeras (PROTACs) Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The design of the linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The rigid 6-azaspiro[3.5]nonane scaffold is an attractive candidate for incorporation into PROTAC linkers.

While direct application of this compound in published PROTACs is not yet prominent, the utility of the broader azaspiro[3.5]nonane framework is evident. For instance, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate has been utilized as a linker in PROTACs, such as ER Degrader-12 and AR Degrader-9 medchemexpress.com. Similarly, PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc serves as a key intermediate in the synthesis of PROTAC molecules by conjugating an E3 ligase ligand with a linker medchemexpress.com. These examples strongly suggest that the 6-azaspiro[3.5]nonane core, including the dione derivative, can be effectively employed to create rigid linkers that optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, thereby enhancing degradation efficiency.

Role in Natural Product Mimicry and Derivative Research

Many natural products possessing significant biological activity feature spirocyclic motifs. bohrium.com These structures often exhibit a high degree of three-dimensionality, which is a key factor in their potent and selective interactions with biological targets. mdpi.com The this compound scaffold can serve as a valuable building block for the synthesis of natural product mimics.

By incorporating this spirocyclic core, chemists can design and synthesize novel compounds that replicate the three-dimensional pharmacophore of a natural product while potentially improving its drug-like properties, such as metabolic stability and aqueous solubility. ambeed.com The dione functionality offers sites for diversification, allowing for the generation of libraries of derivatives that can be screened for enhanced biological activity. This approach of natural product-inspired synthesis is a powerful strategy for the discovery of new therapeutic agents. Research in this area could lead to the development of novel compounds with a range of activities, from anticancer to antimicrobial. bohrium.com

Emerging Trends in Spirocyclic Chemistry for Drug Discovery

The field of medicinal chemistry is increasingly moving towards molecules with greater three-dimensional complexity to address challenging biological targets. bohrium.commdpi.com Spirocyclic scaffolds are at the forefront of this trend due to their ability to improve key drug-like properties. bohrium.combldpharm.com The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher success rates in clinical development. ambeed.com

The this compound scaffold is well-positioned to contribute to these emerging trends. Its rigid nature can help to reduce the entropic penalty of binding to a target protein, leading to higher potency. bohrium.com Furthermore, the non-planar structure can disrupt interactions with metabolizing enzymes, potentially improving the pharmacokinetic profile of a drug candidate. Future research will likely focus on the development of new synthetic methodologies to access a wider range of substituted this compound derivatives. These advancements will enable the exploration of this scaffold in a broader array of drug discovery programs, targeting a variety of diseases.

Research on Precursors and Intermediates for 6 Azaspiro 3.5 Nonane 2,5 Dione Synthesis

Synthetic Routes to Key Building Blocks

The construction of the 6-Azaspiro[3.5]nonane-2,5-dione core necessitates the synthesis of suitable precursors that contain the pre-formed cyclobutane (B1203170) and a side chain amenable to the formation of the piperidine-2,5-dione ring. A common retrosynthetic analysis suggests that the key building blocks would likely be derivatives of cyclobutane with appropriate functional groups at the 1,1-positions, which can then be elaborated to form the spirocyclic system.

One plausible approach involves the use of cyclobutane-1,1-dicarboxylic acid or its esters as the foundational building block. These can be synthesized through various methods, including the malonic ester synthesis with 1,3-dibromopropane (B121459). Another key precursor is a three-carbon nitrogen-containing unit that can be attached to the cyclobutane core and subsequently cyclized.

Table 1: Key Building Blocks for this compound Synthesis and Their Synthetic Approaches

Building BlockStructureSynthetic ApproachKey Considerations
Cyclobutane-1,1-dicarboxylic acid diethyl esterReaction of diethyl malonate with 1,3-dibromopropane in the presence of a base.Availability of starting materials, reaction conditions to favor cyclization over polymerization.
3-Aminopropanoic acid derivativesMichael addition of ammonia (B1221849) or a protected amine to an α,β-unsaturated ester.Control of side reactions, protection of the amino group.
Cyclobutylideneacetic acid estersHorner-Wadsworth-Emmons reaction of cyclobutanone (B123998) with a phosphonate (B1237965) ylide.Stereoselectivity of the double bond formation, subsequent functionalization.

Investigation of Intermediate Reactivity and Selectivity

The assembly of the this compound ring system from its precursors involves key chemical transformations where the reactivity and selectivity of the intermediates are paramount. A crucial step is often an intramolecular cyclization to form the piperidine-2,5-dione ring. The choice of reaction conditions and the nature of the substituents on the intermediate can significantly influence the outcome of this step.

For instance, a Dieckmann condensation of a diester intermediate, followed by amidation and a second cyclization, could be a viable route. The regioselectivity of the initial cyclization would be critical in such a sequence. Alternatively, the construction of the piperidine (B6355638) ring could be achieved through an intramolecular amidation of an amino acid precursor, followed by a second ring-closing reaction to form the dione (B5365651).

The reactivity of the intermediates is also influenced by the presence of other functional groups in the molecule. Steric hindrance around the reactive centers can affect reaction rates and, in some cases, prevent the desired transformation. Therefore, a thorough understanding of the stereoelectronic properties of the intermediates is essential for designing a successful synthetic strategy. In the synthesis of related spiro compounds, strong bases such as sodium hydride or n-butyl lithium have been employed to promote intramolecular cyclization. google.com

Table 2: Key Intermediate Reactions and Selectivity Considerations

Reaction TypeIntermediate StructureReagents and ConditionsSelectivity Issues
Intramolecular AmidationAcyclic amino esterActivating agents (e.g., DCC, HATU), baseChemoselectivity (avoiding intermolecular reactions), racemization of stereocenters.
Dieckmann CondensationAcyclic diester with a nitrogen-containing side chainStrong base (e.g., NaH, NaOEt)Regioselectivity in unsymmetrical diesters, control of side reactions like Claisen condensation.
Intramolecular AlkylationN-substituted haloacetamide derivative of cyclobutaneBaseRing size selectivity (formation of the desired 6-membered ring over other possibilities).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Azaspiro[3.5]nonane-2,5-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Common synthetic approaches include intramolecular cyclization of keto-amide precursors or [3+2] spiroannulation reactions. For example, cyclization under acidic conditions (e.g., HCl/EtOH) may yield the spirocyclic core, while base-mediated conditions (e.g., NaH/THF) can influence tautomeric equilibria. Factorial design principles (e.g., varying temperature, solvent polarity, and catalyst loading) should be employed to optimize yield and purity . A comparative analysis of reaction parameters is critical (Table 1).
Method Conditions Yield Range Purity (HPLC)
Acidic CyclizationHCl/EtOH, 80°C45-60%>90%
Base-Mediated AnnulationNaH/THF, 0°C to RT30-50%85-92%
Photocatalytic SpirocyclizationRu(bpy)₃²⁺, Blue LED55-70%>95%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic structure of this compound?

  • Methodological Answer : ¹H/¹³C NMR can resolve spirojunction signals (e.g., quaternary carbons at δ 65-75 ppm). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹). Single-crystal X-ray diffraction is definitive for confirming bicyclic geometry and hydrogen-bonding networks. For ambiguous cases, dynamic NMR or variable-temperature studies can probe conformational flexibility .

Q. How can solubility and stability challenges of this compound be addressed in experimental workflows?

  • Methodological Answer : Solubility screening in aprotic solvents (DMSO, DMF) or co-solvent systems (e.g., THF/H₂O) is recommended. Stability under acidic/basic conditions should be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 48 hours). Lyophilization or nanoparticle formulation may enhance stability for biological assays .

Advanced Research Questions

Q. What computational strategies can predict the tautomeric equilibria and reactivity of this compound in diverse solvent environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomer energy profiles. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Molecular dynamics (MD) simulations (e.g., GROMACS) reveal conformational stability in aqueous vs. nonpolar solvents. Validation requires correlating computational data with experimental NMR kinetics .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Systematic meta-analysis should be conducted, focusing on variables like assay conditions (pH, cell lines), derivative stereochemistry, and purity thresholds (>95%). Dose-response curves and negative controls (e.g., spirocyclic analogs without the dione moiety) must be standardized. Reproducibility frameworks (e.g., OECD guidelines) ensure cross-study validity .

Q. What role does this compound play in asymmetric catalysis, and how can enantioselectivity be optimized?

  • Methodological Answer : The compound’s rigid spirocycle can act as a chiral auxiliary or ligand. Screening chiral catalysts (e.g., BINOL-derived phosphoric acids) in model reactions (e.g., Michael additions) with factorial design (varying catalyst loading, temperature) identifies optimal enantiomeric excess (ee). Stereochemical outcomes are validated via chiral HPLC or X-ray crystallography .

Q. How can AI-driven platforms enhance the design of this compound derivatives for target-specific drug discovery?

  • Methodological Answer : Generative adversarial networks (GANs) propose novel derivatives by training on structural databases (e.g., ChEMBL). QSAR models predict ADMET properties, while molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases). Experimental validation via SPR binding assays or cryo-EM confirms computational hits .

Methodological Considerations

  • Theoretical Frameworks : Link synthetic and computational studies to concepts like Baldwin’s rules (cyclization) or frontier molecular orbital theory (reactivity) .
  • Data Integration : Combine experimental (NMR, HPLC) and computational (DFT, MD) datasets to build predictive models for spirocyclic compound behavior .
  • Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.